![molecular formula C18H23N3O4S B2795792 3-[[1-(3-Methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine CAS No. 2379975-43-4](/img/structure/B2795792.png)
3-[[1-(3-Methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[1-(3-Methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is also known as MP-10 and has been found to have a unique mechanism of action that makes it a promising candidate for further study. In
Mecanismo De Acción
MP-10 acts as a selective dopamine reuptake inhibitor, meaning that it blocks the reuptake of dopamine in the brain. This leads to an increase in dopamine levels, which can have a range of effects on the brain and body. MP-10 has also been found to have some affinity for the serotonin transporter, although its effects on serotonin levels are less pronounced.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of MP-10 are complex and depend on a range of factors, including the dose, route of administration, and individual differences in metabolism. In general, MP-10 has been found to increase dopamine levels in the brain, leading to a range of effects on mood, cognition, and behavior. MP-10 has also been found to have anti-inflammatory properties, although the mechanism of action for this effect is not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MP-10 has several advantages for use in lab experiments, including its high potency and selectivity for dopamine reuptake inhibition. However, there are also some limitations to its use, including its potential for abuse and the need for careful dosing and administration to avoid adverse effects.
Direcciones Futuras
There are several future directions for research on MP-10, including further studies of its mechanism of action, its effects on different neurotransmitter systems, and its potential use in the treatment of various diseases. Additionally, more research is needed to understand the long-term effects of MP-10 use and its potential for abuse. Overall, MP-10 is a promising compound for further study, with potential applications in a range of scientific fields.
Métodos De Síntesis
The synthesis of MP-10 involves several steps, including the formation of a sulfonyl chloride intermediate, which is then reacted with piperidine to produce a sulfonylpiperidine intermediate. This intermediate is then reacted with 6-methylpyridazine to form the final product. The yield of MP-10 can be improved by optimizing the reaction conditions and using high-quality starting materials.
Aplicaciones Científicas De Investigación
MP-10 has been found to have a range of potential applications in scientific research. It has been studied for its effects on the central nervous system, including its potential use as a treatment for addiction and depression. MP-10 has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
3-[[1-(3-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-14-6-7-18(20-19-14)25-13-15-8-10-21(11-9-15)26(22,23)17-5-3-4-16(12-17)24-2/h3-7,12,15H,8-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKAIPNUHBHHJBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[1-(3-Methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

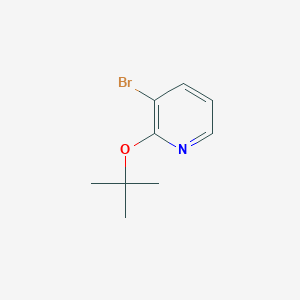
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2795711.png)
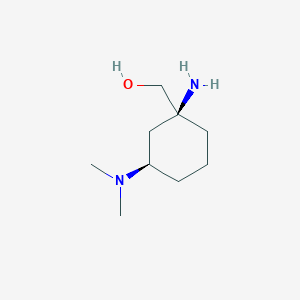
![(Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2795715.png)
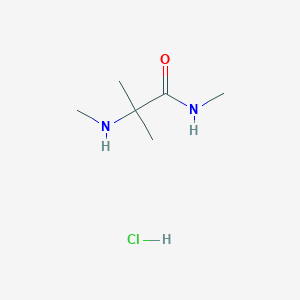
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2795717.png)
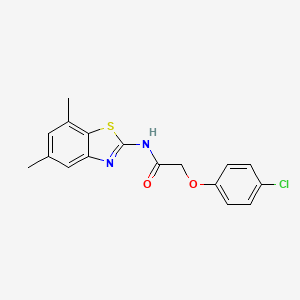
![N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]propane-1-sulfonamide](/img/structure/B2795721.png)
![2-[(2,4-Dichlorophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2795723.png)
![7-bromo-4-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2795724.png)
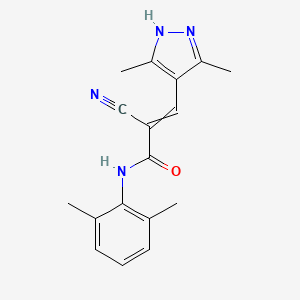
![N-(4-bromo-2-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2795730.png)
![8-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-(4-methylphenyl)-3-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2795731.png)
![(Z)-methyl 2-(6-methyl-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2795732.png)